2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Description
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXOGFHTBCUHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212609 | |
| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947499-04-9 | |
| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947499-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization
Phosphorus pentoxide (P2O5) and methanesulfonic acid (MSA) are employed to cyclize (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid at 65–75°C for 2–4 hours. This method achieves >80% conversion, with the ketone at position 2 formed in situ. The reaction mechanism proceeds via dehydration and intramolecular nucleophilic attack, facilitated by the Brønsted acidity of MSA.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 65–75°C |
| Catalyst | P2O5 (20–30 equiv), MSA |
| Solvent | Neat |
| Yield | 80–85% |
Thermal Cyclization in Polar Solvents
Alternative routes use dimethyl sulfoxide (DMSO) as both solvent and mild oxidizer. Heating 1,2,3,4-tetrahydroquinoline derivatives at 160°C in DMSO-water mixtures induces cyclization, yielding the 2-oxo-tetrahydroquinoline core with 50% efficiency over two steps. This method avoids strong acids but requires stringent temperature control to prevent over-oxidation.
Regioselective Sulfonation at Position 7
Sulfonation of the tetrahydroquinoline core is critical for introducing the sulfonyl chloride group. Chlorosulfonic acid (ClSO3H) is the reagent of choice due to its dual sulfonating and chlorinating capabilities.
Direct Sulfonation with Chlorosulfonic Acid
Treating the tetrahydroquinoline scaffold with ClSO3H at 0–5°C in dichloromethane installs the sulfonyl chloride group regioselectively at position 7. The electron-withdrawing ketone at position 2 directs electrophilic substitution to the meta position (C7).
Optimized Protocol
- Reagents : ClSO3H (1.2 equiv), CH2Cl2
- Temperature : 0–5°C (exothermic reaction)
- Time : 2 hours
- Yield : 70–75%
Post-Synthetic Sulfonation via Sulfonic Acid Intermediate
In cases where direct chlorosulfonation is impractical, a two-step approach is utilized:
- Sulfonation : React the tetrahydroquinoline core with concentrated H2SO4 at 100°C for 4 hours to form the sulfonic acid.
- Chlorination : Treat the sulfonic acid with thionyl chloride (SOCl2) at reflux (70°C) for 3 hours, achieving 85–90% conversion to the sulfonyl chloride.
Purification and Characterization
Crude products are purified via recrystallization from ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Key characterization data includes:
- Melting Point : 293.9–295.4°C
- NMR (1H, 400 MHz) : δ 7.50–7.55 (m, aromatic H), 3.20–3.30 (m, CH2), 2.80–2.90 (m, CH2)
- HPLC Purity : >95%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid-Catalyzed | High regioselectivity, scalable | Corrosive reagents | 80% |
| Thermal Cyclization | Mild conditions | Lower yield, longer steps | 50% |
| Direct ClSO3H | One-step, efficient | Temperature-sensitive | 75% |
| Two-Step Sulfonation | Flexible | Requires SOCl2 handling | 85% |
Industrial-Scale Considerations
Suppliers such as Amadis Chemical and Jinan Ponder Chemical utilize the acid-catalyzed route for bulk production. Key challenges include:
- Waste Management : Neutralization of acidic byproducts.
- Safety : ClSO3H and SOCl2 require handling under inert atmospheres.
- Cost : P2O5 and ClSO3H contribute to 60% of raw material expenses.
Emerging Methodologies
Recent advances explore enzymatic sulfonation and flow chemistry to improve sustainability. Pilot studies using aryl sulfotransferases show promise for regioselective sulfonation under aqueous conditions, though yields remain suboptimal (30–40%).
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions.
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Oxidized and Reduced Products: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. For example, it has been studied as an activator of the M2 isoform of pyruvate kinase, which plays a role in cancer cell metabolism . The compound’s effects are mediated through its binding to the enzyme, leading to changes in its activity and subsequent metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Uniqueness
2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to its specific structural features and reactivity. The presence of the sulfonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. It features a quinoline framework with a sulfonyl chloride functional group, making it highly reactive and suitable for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound has the following molecular formula: C₉H₈ClNO₃S. Its structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
The sulfonyl chloride group in this compound makes it particularly reactive towards nucleophiles, facilitating various biochemical reactions. These reactions can lead to the formation of biologically active derivatives that may exhibit enhanced pharmacological properties.
Potential Mechanisms
- Nucleophilic Substitution : The sulfonyl chloride can react with amines or thiols, leading to the formation of new compounds that may exhibit different biological activities.
- Formation of Hydrogen Bonds : The compound's structure allows for potential hydrogen bonding with biological macromolecules, influencing their activity and stability.
Biological Activities
Research into the biological activities of this compound is still emerging. Preliminary studies suggest several potential applications:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens.
- Antitumor Activity : The structural analogs of tetrahydroquinoline have been associated with antitumor effects, indicating potential for cancer treatment.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic avenues for autoimmune diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the quinoline scaffold can significantly affect biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | Chlorine substitution at position 6 | Enhanced reactivity |
| 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | Fluorine substitution at position 7 | Increased biological activity |
| 3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | Isoquinoline structure with fluoromethyl group | Distinct pharmacological profiles |
These variations highlight how specific substitutions can lead to differing biological outcomes and underscore the importance of continued research into this compound's derivatives.
Case Studies
Recent studies have explored the efficacy of tetrahydroquinoline derivatives in treating autoimmune diseases and other conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
